molecular formula C13H11BF3KO B8204818 Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate

Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate

Cat. No.: B8204818
M. Wt: 290.13 g/mol
InChI Key: UTOCVMLUFWKVHR-UHFFFAOYSA-N
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Description

Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and versatility in various chemical reactions, particularly in organic synthesis. It is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general procedure involves the following steps:

Industrial Production Methods

Industrial production of potassium organotrifluoroborates typically involves scalable and efficient methods to ensure high yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate exerts its effects involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid. This boronic acid then participates in the Suzuki-Miyaura coupling reaction, where it undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium(2’-Methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Its biphenyl moiety enhances its ability to participate in cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules .

Properties

IUPAC Name

potassium;trifluoro-[4-(2-methoxyphenyl)phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF3O.K/c1-18-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15,16)17;/h2-9H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOCVMLUFWKVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C2=CC=CC=C2OC)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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